molecular formula C12H17N5O3 B2863903 4-{6-[(2-Methoxyethyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}butanoic acid CAS No. 1573548-45-4

4-{6-[(2-Methoxyethyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}butanoic acid

Cat. No. B2863903
CAS RN: 1573548-45-4
M. Wt: 279.3
InChI Key: OQMIZBZJMFKCPU-UHFFFAOYSA-N
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Description

The compound “4-{6-[(2-Methoxyethyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}butanoic acid” is a unique heterocyclic compound . It is part of the 1,2,4-triazole-containing scaffolds, which are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds, like the one , involves the use of 3-amino-1,2,4-triazole . This review article highlights the latest strategies for the synthesis of these privileged scaffolds . The synthesis methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .


Molecular Structure Analysis

The molecular structure of this compound is based on the 1,2,4-triazole scaffold, which is a nitrogen-containing heterocycle . These types of structures have significant effects on the process of discovering new structures for pharmaceutical applications .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-triazole-containing scaffolds are complex and involve multiple steps . The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines .

Scientific Research Applications

Construction of Pyridazine Derivatives

El Massry et al. (2001) explored the synthesis of pyridazine derivatives, including 1,2,4-triazolo[4,3-b]pyridazinones, by the reaction of keto acids with hydrazine, leading to compounds with potential biological activity. This work highlights the chemical versatility and potential application of such compounds in developing new chemical entities with desired biological properties (El Massry, Abdel Rahman, El Sayed, & El Ashry, 2001).

Synthesis and Molecular Structure

Hwang et al. (2006) synthesized a novel triazolo[3,4-f][1,2,4]triazin-8(7H)-one derivative, demonstrating the compound's structural complexity and potential for further modification to explore biological activities or material science applications (Hwang, Tu, Wang, & Lee, 2006).

Antioxidant Ability of Triazolo Derivatives

Shakir, Ali, and Hussain (2017) reported on the synthesis of new derivatives bearing a 2,6-Dimethoxy-4-(methoxymethyl)Phenol moiety, showing significant antioxidant abilities. This study opens avenues for the application of such compounds in antioxidant research, potentially leading to the development of new antioxidant agents (Shakir, Ali, & Hussain, 2017).

Future Directions

The future directions for research on 1,2,4-triazole-containing scaffolds, like the compound , include finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds . This would be very useful for the discovery of new drug candidates .

properties

IUPAC Name

4-[6-(2-methoxyethylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O3/c1-20-8-7-13-9-5-6-11-15-14-10(17(11)16-9)3-2-4-12(18)19/h5-6H,2-4,7-8H2,1H3,(H,13,16)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQMIZBZJMFKCPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=NN2C(=NN=C2CCCC(=O)O)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{6-[(2-Methoxyethyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}butanoic acid

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